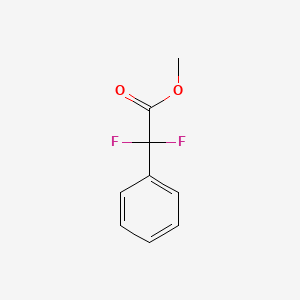
Methyl 2,2-difluoro-2-phenylacetate
Übersicht
Beschreibung
Methyl 2,2-difluoro-2-phenylacetate is an organic compound with the molecular formula C(_9)H(_8)F(_2)O(_2) It is characterized by the presence of two fluorine atoms attached to the alpha carbon of a phenylacetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with difluoromethylating agents. For instance, the reaction of phenylacetic acid with difluoromethyl phenyl sulfone in the presence of a base can yield the desired ester. Another method involves the use of difluorocarbene precursors, such as trimethylsilyl difluoromethyl ether, which react with phenylacetic acid derivatives under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,2-difluoro-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitric acid or bromine in acetic acid.
Major Products:
Nucleophilic Substitution: Products include difluoro-substituted amines or thiols.
Reduction: The primary alcohol derivative of the ester.
Oxidation: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-difluoro-2-phenylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Pharmaceuticals: The compound is used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of methyl 2,2-difluoro-2-phenylacetate in chemical reactions involves the activation of the ester and phenyl groups. The presence of fluorine atoms increases the electron-withdrawing capacity, making the alpha carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorine atoms into organic molecules, enhancing their chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoro-2-phenylacetate: Contains one fluorine atom, leading to different reactivity and properties.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains an additional fluorosulfonyl group, making it more reactive in certain conditions.
Phenylacetic acid derivatives: Compounds like phenylacetic acid and its esters, which lack fluorine atoms, exhibit different chemical behaviors.
Uniqueness: Methyl 2,2-difluoro-2-phenylacetate is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to non-fluorinated analogs. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and materials.
Eigenschaften
IUPAC Name |
methyl 2,2-difluoro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHZGGBEUOYQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















